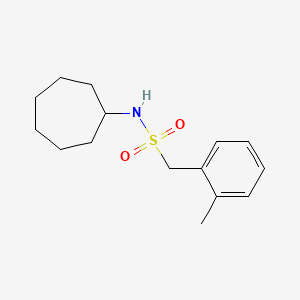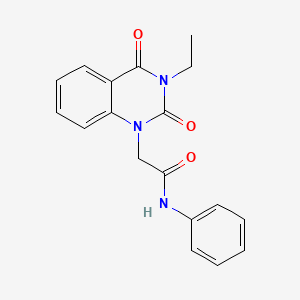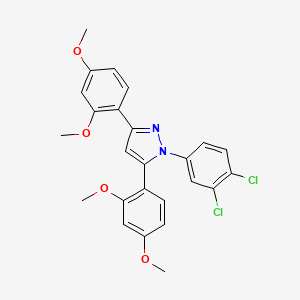
N-cycloheptyl-1-(2-methylphenyl)methanesulfonamide
Vue d'ensemble
Description
N-cycloheptyl-1-(2-methylphenyl)methanesulfonamide, also known as NS8593, is a chemical compound that has gained attention in the scientific community due to its potential use as a pharmacological tool. This compound has been shown to modulate ion channels, specifically the small conductance calcium-activated potassium (SK) channels, which are involved in various physiological processes.
Mécanisme D'action
N-cycloheptyl-1-(2-methylphenyl)methanesulfonamide has been shown to modulate the activity of SK channels by binding to a specific site on the channel protein. This binding results in an increase in the open probability of the channel, leading to an increase in potassium ion efflux and subsequent hyperpolarization of the cell membrane. This hyperpolarization can decrease neuronal excitability and smooth muscle contraction, which may have therapeutic implications.
Biochemical and physiological effects:
N-cycloheptyl-1-(2-methylphenyl)methanesulfonamide has been shown to have various biochemical and physiological effects. In neuronal cells, N-cycloheptyl-1-(2-methylphenyl)methanesulfonamide can decrease the firing rate of action potentials and increase the amplitude of afterhyperpolarizations. In smooth muscle cells, N-cycloheptyl-1-(2-methylphenyl)methanesulfonamide can decrease the amplitude and frequency of spontaneous contractions. These effects suggest that N-cycloheptyl-1-(2-methylphenyl)methanesulfonamide can modulate the activity of SK channels in different cell types and may have broad therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cycloheptyl-1-(2-methylphenyl)methanesulfonamide in lab experiments is its specificity for SK channels. This allows researchers to study the function of these channels without affecting other ion channels or receptors. However, one limitation of using N-cycloheptyl-1-(2-methylphenyl)methanesulfonamide is its potency, which can make it difficult to control the concentration and duration of its effects. Additionally, N-cycloheptyl-1-(2-methylphenyl)methanesulfonamide has low solubility in water, which can limit its use in certain experimental setups.
Orientations Futures
There are several future directions for the study of N-cycloheptyl-1-(2-methylphenyl)methanesulfonamide. One direction is the investigation of its potential therapeutic use in various conditions, such as epilepsy, Parkinson's disease, and hypertension. Another direction is the development of more potent and selective modulators of SK channels based on the structure of N-cycloheptyl-1-(2-methylphenyl)methanesulfonamide. Additionally, the study of the physiological and pathological roles of SK channels in different cell types and tissues may provide new insights into the function of these channels and their potential as therapeutic targets.
Conclusion:
N-cycloheptyl-1-(2-methylphenyl)methanesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential use as a pharmacological tool. This compound has been shown to modulate the activity of SK channels, which are involved in various physiological processes. N-cycloheptyl-1-(2-methylphenyl)methanesulfonamide has been investigated for its potential use in the treatment of conditions such as epilepsy, Parkinson's disease, and hypertension. While there are advantages and limitations to using N-cycloheptyl-1-(2-methylphenyl)methanesulfonamide in lab experiments, its specificity for SK channels and potential therapeutic implications make it an interesting compound for further study.
Applications De Recherche Scientifique
N-cycloheptyl-1-(2-methylphenyl)methanesulfonamide has been primarily used as a pharmacological tool to study the function of SK channels in various physiological processes. SK channels are involved in the regulation of neuronal excitability, synaptic transmission, and smooth muscle contraction. Therefore, N-cycloheptyl-1-(2-methylphenyl)methanesulfonamide has been investigated for its potential use in the treatment of conditions such as epilepsy, Parkinson's disease, and hypertension.
Propriétés
IUPAC Name |
N-cycloheptyl-1-(2-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S/c1-13-8-6-7-9-14(13)12-19(17,18)16-15-10-4-2-3-5-11-15/h6-9,15-16H,2-5,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFLWFWKUSWJQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)NC2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-1-(2-methylphenyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[2-(2-furyl)-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B4754302.png)

![2-amino-5-(3-bromo-4-methoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B4754307.png)
![1-[3-(4-fluorophenyl)propanoyl]indoline](/img/structure/B4754310.png)

![7-tert-butyl-1,3-dimethyl-8-(3-methylbutyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4754318.png)


![3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B4754344.png)
![4-Bromo-N-(4-methyl-benzyl)-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B4754346.png)
![2,3-diphenyl-6-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoxaline](/img/structure/B4754377.png)

![2-(4-chloro-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4754383.png)